See also: Prucalopride (has active moiety).
Prucalopride succinate
CAS No.: 179474-85-2
Cat. No.: VC20742100
Molecular Formula: C22H32ClN3O7
Molecular Weight: 486.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 179474-85-2 |
---|---|
Molecular Formula | C22H32ClN3O7 |
Molecular Weight | 486.0 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid |
Standard InChI | InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) |
Standard InChI Key | QZRSNVSQLGRAID-UHFFFAOYSA-N |
SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O |
Canonical SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O |
Chemical Structure and Properties
Prucalopride succinate is chemically identified as 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; butanedioic acid. This compound features a complex molecular structure with multiple functional groups that contribute to its pharmacological activity and physicochemical properties. Its molecular formula is C22H32ClN3O7 with an average molecular weight of 485.96 .
Physical and Chemical Characteristics
The compound possesses several notable physicochemical properties that influence its pharmaceutical behavior and biological activity. These properties include:
Property | Value | Source |
---|---|---|
Average Molecular Weight | 485.96 | ALOGPS |
Monoisotopic Weight | 485.1928781 | ALOGPS |
Water Solubility | 0.129 mg/mL | ALOGPS |
LogP | 2.09 | ALOGPS |
LogP (alternative) | 0.74 | Chemaxon |
LogS | -3.5 | ALOGPS |
pKa (Strongest Basic) | 8.98 | Chemaxon |
Physiological Charge | 1 | Chemaxon |
Hydrogen Acceptor Count | 5 | Chemaxon |
Hydrogen Donor Count | 2 | Chemaxon |
Polar Surface Area | 76.82 Ų | Chemaxon |
Rotatable Bond Count | 9 | Chemaxon |
Number of Rings | 3 | Chemaxon |
These physicochemical properties significantly influence the compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion profile .
Pharmacological Mechanism of Action
Prucalopride succinate acts as a highly selective agonist for serotonin type 4 receptors (5-HT4). This selectivity represents a crucial advancement over earlier prokinetic agents, as it allows for targeted enterokinetic effects while minimizing off-target activity that could lead to adverse events. By selectively stimulating 5-HT4 receptors in the gastrointestinal tract, prucalopride enhances cholinergic neurotransmission and promotes prokinetic activity .
The compound specifically stimulates colonic mass movements, which constitute the primary propulsive force required for defecation. This mechanism addresses the core physiological deficit in many patients with chronic constipation, where impaired colonic motility leads to infrequent and difficult bowel movements. Importantly, prucalopride's high selectivity for 5-HT4 receptors minimizes the risk of cardiac adverse reactions that were observed with earlier, less selective agents such as cisapride and tegaserod .
Development and Regulatory Approval
Prucalopride succinate was developed by Shire Development LLC as a targeted therapy for chronic constipation. The compound underwent extensive preclinical and clinical development, culminating in regulatory approvals across multiple jurisdictions. The regulatory pathway for prucalopride succinate included:
-
European approval in 2009, making it the first market to authorize the compound
-
Canadian regulatory approval on December 7, 2011
-
United States Food and Drug Administration (FDA) approval on December 17, 2018
The approval process involved comprehensive review of efficacy and safety data from multiple clinical trials, including six clinical efficacy studies that demonstrated statistically significant improvements in bowel movement frequency among patients with chronic constipation .
Pharmacokinetic Properties
Absorption and Distribution
Prucalopride succinate demonstrates favorable absorption characteristics following oral administration. A Phase I study investigating the absorption, pharmacokinetics, and excretion of prucalopride revealed that the compound is well absorbed following oral administration. The mean blood-to-plasma concentration ratio of 1.9 indicates significant uptake of prucalopride into blood cells, suggesting extensive distribution throughout the body .
Pharmacokinetic parameters following single oral dosing with 2 mg tablets in healthy subjects revealed consistent and predictable absorption patterns. The compound demonstrates linear pharmacokinetics across therapeutic dosing ranges, with proportional increases in exposure corresponding to dose increases .
Metabolism and Excretion
Prucalopride succinate undergoes limited metabolism, with the parent compound representing the predominant circulating entity. The primary route of elimination is renal excretion. In a radiotracer study using 14C-labeled prucalopride, researchers recovered almost 100% of the administered dose, with a mean of 84.2% recovered in urine and 13.3% recovered in feces .
The renal clearance of prucalopride was determined to be 17.0 L/h, which exceeds the typical glomerular filtration rate in healthy individuals. This finding suggests that active renal transport mechanisms, in addition to passive filtration, contribute to the compound's elimination .
Pharmacokinetic parameters across different patient populations have been investigated, including studies in subjects with renal impairment, hepatic impairment, and elderly individuals. These studies provided valuable insights into potential dose adjustments required for special populations .
Analytical Methods for Quantification
Accurate quantification of prucalopride succinate in pharmaceutical formulations and biological samples is essential for quality control and pharmacokinetic studies. Researchers have developed and validated a selective and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of prucalopride succinate in bulk and tablet dosage forms .
The validated HPLC method employs the following parameters:
-
Stationary phase: C18 column (KROMASIL 150)
-
Mobile phase: Potassium dihydrogen orthophosphate and Methanol (60:40% v/v)
-
Flow rate: 1 mL/min
-
Injection volume: 20 μL
-
Detection wavelength: 225 nm
This method has been validated according to International Conference on Harmonization (ICH) requirements, addressing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. The method demonstrated excellent linearity in the range of 50-150 μg/mL with a correlation coefficient of 0.999. The precision (relative standard deviation) was determined to be 0.3068%, while the accuracy (recovery) ranged from 100.05% to 100.90% .
Therapeutic Applications and Dosing
Prucalopride succinate is primarily indicated for the treatment of chronic constipation in adults who have had inadequate response to or cannot tolerate other treatments. The compound is marketed under the brand name Motegrity (in the United States) and received FDA approval in December 2018 .
The therapeutic dosing of prucalopride succinate has been established through pharmacokinetic studies and clinical trials. Pharmacokinetic parameters have been evaluated following both single-dose and multiple-dose administration, with studies examining once-daily dosing regimens. Dosing considerations for special populations, including those with renal impairment, hepatic impairment, and elderly patients, have been established based on dedicated pharmacokinetic studies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume